2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-methylphenoxy group and a methylanilino-sulfonylphenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxyacetic acid derivative. This intermediate is then reacted with 4-[(methylanilino)sulfonyl]phenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro or sulfonyl groups to amines or thiols, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
- 2-(4-(4-chloro-3-methylphenoxy)phenyl)acetic acid
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chloro-methylphenoxy and methylanilino-sulfonylphenyl groups makes it a versatile compound with a wide range of applications.
Properties
Molecular Formula |
C22H21ClN2O4S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-14-19(10-13-21(16)23)29-15-22(26)24-17-8-11-20(12-9-17)30(27,28)25(2)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26) |
InChI Key |
NOBQRHKWPIBSLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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